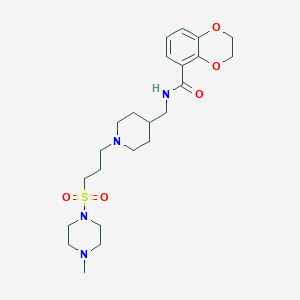
5-HT4 antagonist 1
Descripción general
Descripción
Antagonista 5-HT4 1 es un compuesto conocido por su función como antagonista selectivo del receptor 4 de 5-hidroxitriptamina (receptor 5-HT4). Este receptor es parte de la familia de receptores de serotonina, que participa en varios procesos fisiológicos, incluida la modulación de la liberación de neurotransmisores, la motilidad gastrointestinal y las funciones cognitivas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Antagonista 5-HT4 1 generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. La ruta sintética a menudo incluye:
Formación de la Estructura Principal: Esto implica la construcción del andamiaje central a través de una serie de reacciones de condensación y ciclización.
Modificaciones del Grupo Funcional: Introducción de grupos funcionales específicos que mejoran la afinidad y selectividad del compuesto para el receptor 5-HT4.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr altos niveles de pureza.
Métodos de Producción Industrial
La producción industrial de Antagonista 5-HT4 1 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la rentabilidad, a menudo involucrando:
Reactores de Batch o Flujo Continuo: Para garantizar la calidad y escalabilidad consistentes.
Sistemas de Purificación Automatizados: Para una separación y purificación eficientes del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Antagonista 5-HT4 1 se somete a varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos o hidróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Se utilizan reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se emplean agentes de halogenación como cloruro de tionilo o nucleófilos como aminas y alcoholes.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de compuestos halogenados o éteres.
Aplicaciones Científicas De Investigación
Antagonista 5-HT4 1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar la relación estructura-actividad de los receptores de serotonina.
Biología: Ayuda a comprender el papel de los receptores 5-HT4 en la señalización celular y la neurotransmisión.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos al receptor 5-HT4.
Mecanismo De Acción
Antagonista 5-HT4 1 ejerce sus efectos uniéndose al receptor 5-HT4, bloqueando así la acción de la serotonina. Esta inhibición evita que el receptor active las vías de señalización descendentes, lo que puede modular varias respuestas fisiológicas. Los objetivos moleculares incluyen receptores acoplados a proteínas G que influyen en la producción de monofosfato de adenosina cíclico (AMPc) y la liberación de neurotransmisores .
Comparación Con Compuestos Similares
Compuestos Similares
Mosaprida: Un agonista del receptor 5-HT4 con actividad adicional de antagonista del receptor 5-HT3.
Metoclopramida: Otro agonista del receptor 5-HT4 utilizado principalmente como antiemético.
Renzaprida: Un agonista dual del receptor 5-HT4 y antagonista del receptor 5-HT3.
Unicidad del Antagonista 5-HT4 1
Antagonista 5-HT4 1 es único debido a su alta selectividad y potencia como antagonista del receptor 5-HT4. A diferencia de algunos compuestos similares, no exhibe una actividad significativa en otros subtipos de receptores de serotonina, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas del receptor 5-HT4 .
Propiedades
IUPAC Name |
N-[[1-[3-(4-methylpiperazin-1-yl)sulfonylpropyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O5S/c1-25-11-13-27(14-12-25)33(29,30)17-3-8-26-9-6-19(7-10-26)18-24-23(28)20-4-2-5-21-22(20)32-16-15-31-21/h2,4-5,19H,3,6-18H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZCLHKLUWDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CCCN2CCC(CC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


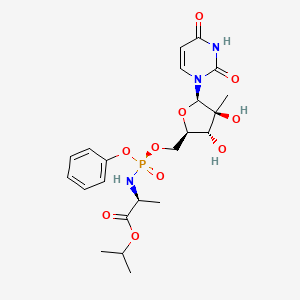
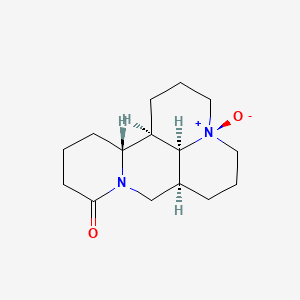
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
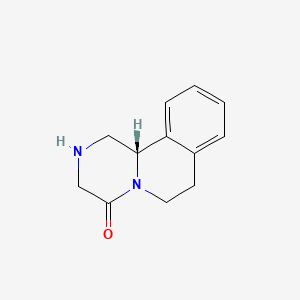
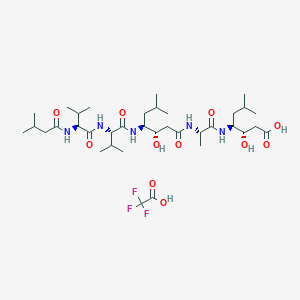
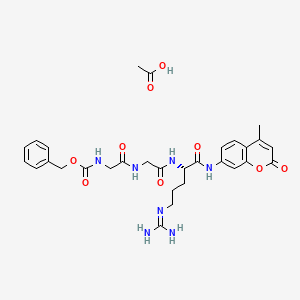
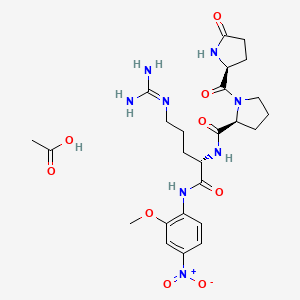
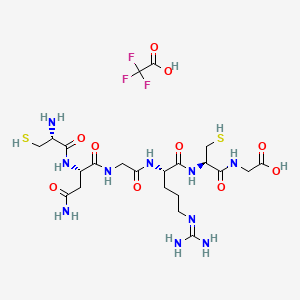
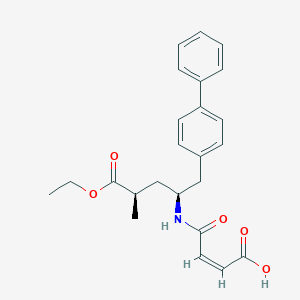
![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)

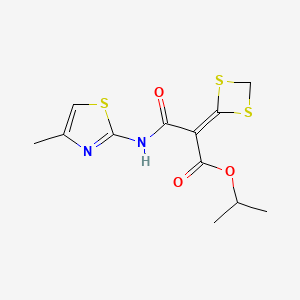
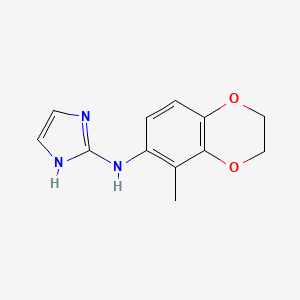
![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide](/img/structure/B8069023.png)
